Distinct Photochemical Reactivity: Unique Biradical Generation and Product Distribution vs. Non-Chlorinated Analog
Under two-photon irradiation, (1,4-Dichloro-4-phenylbutyl)benzene uniquely generates the 1,4-diphenyl-1,4-butanediyl biradical intermediate [1]. This reactivity is not observed with its non-chlorinated analog, 1,4-diphenylbutane (CAS 1083-56-3), under identical conditions. The specific product distribution—styrene, 1,2-diphenylcyclobutane, and 1-phenyl-1,2,3,4-tetrahydronaphthalene—is a direct consequence of this unique intermediate, making the compound irreplaceable for this specific mechanistic investigation [1].
| Evidence Dimension | Generation of 1,4-butanediyl biradical upon irradiation |
|---|---|
| Target Compound Data | Biradical generated; yields styrene, 1,2-diphenylcyclobutane, and 1-phenyl-1,2,3,4-tetrahydronaphthalene |
| Comparator Or Baseline | 1,4-Diphenylbutane (CAS 1083-56-3): Does not generate the biradical under identical conditions |
| Quantified Difference | Qualitative difference; biradical generation is unique to the dichloro compound |
| Conditions | Two-photon irradiation conditions as described in J. Org. Chem. 1999, 64, 21, 7923-7928 |
Why This Matters
This establishes the compound as a definitive and irreplaceable source of the 1,4-diphenyl-1,4-butanediyl biradical for fundamental studies of reactive intermediates and photochemical mechanisms.
- [1] Zhao, W.; et al. Two-Photon Generation of the 1,4-Diphenyl-1,4-butanediyl Biradical: Direct Detection and Product Studies. Journal of Organic Chemistry, 1999, 64 (21), pp 7923–7928. View Source
